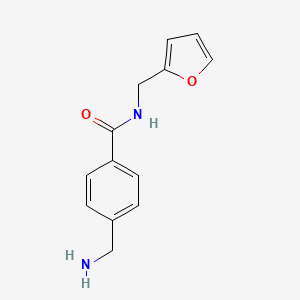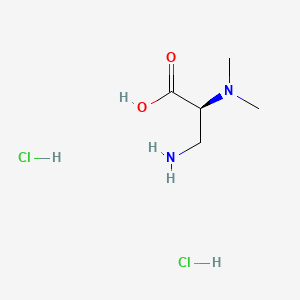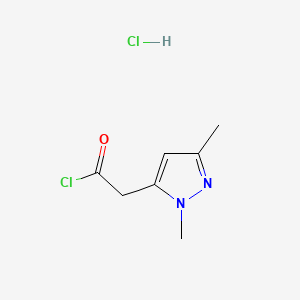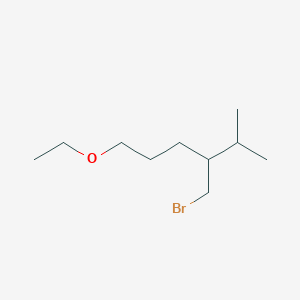amino}-3-oxopentanoate](/img/structure/B13548102.png)
Ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate is a chemical compound with the molecular formula C12H21NO5. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of drug candidates and other bioactive molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate can be compared with other Boc-protected amino acid derivatives:
- Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate
- Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoate
These compounds share similar structures and reactivity but differ in the length of the carbon chain. The unique structure of Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate makes it particularly useful in specific synthetic applications where the additional carbon atoms provide desired steric and electronic effects.
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-oxopentanoate |
InChI |
InChI=1S/C13H23NO5/c1-7-18-11(16)8-10(15)9(2)14(6)12(17)19-13(3,4)5/h9H,7-8H2,1-6H3 |
InChI Key |
HKSPJPBJWYOPKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


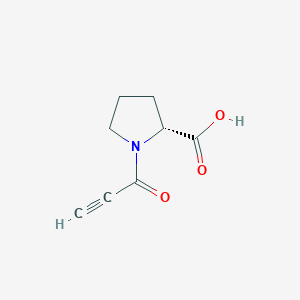
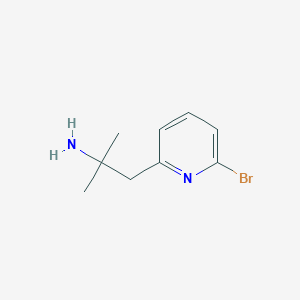
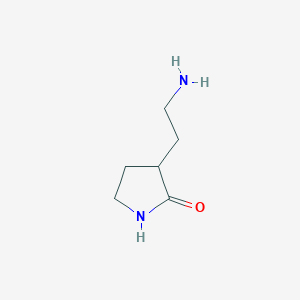
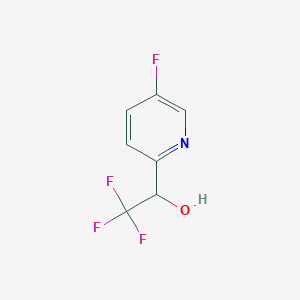
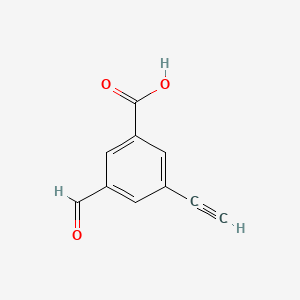
![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
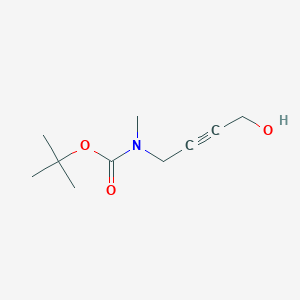
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
